

Synthesis and Characterization of Triaminotriethylamine: A Technical Guide

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Compound of Interest

Compound Name: Triaminotriethylamine

Cat. No.: B1255861

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Introduction

Tris(2-aminoethyl)amine, commonly known as TREN, is a tripodal, tetradentate chelating agent with the formula $N(CH_2CH_2NH_2)_3$. Its unique structure, featuring a central tertiary amine and three primary amine arms, allows it to form stable complexes with a variety of transition metals. This property makes TREN and its derivatives valuable in coordination chemistry, materials science, and as scaffolds in the development of therapeutic and diagnostic agents. This technical guide provides a comprehensive overview of the synthesis and characterization of **Triaminotriethylamine** for researchers, scientists, and drug development professionals.

Synthesis of Triaminotriethylamine

A common and effective method for the synthesis of **Triaminotriethylamine** involves a two-step process starting from triethanolamine. The first step is the chlorination of triethanolamine to form the tris(2-chloroethyl)amine hydrochloride intermediate, followed by amination to yield the final product.

Experimental Protocol: Synthesis

Step 1: Synthesis of Tris(2-chloroethyl)amine hydrochloride

- To a 500 mL three-necked flask equipped with a stirrer, add 14.9 g of triethanolamine and 29.8 g of dimethylformamide (DMF).

- While stirring, slowly add 50 g of thionyl chloride dropwise. The rate of addition should be controlled to approximately one drop per second. The reaction is exothermic and will generate gas. Initially, a white solid may form, which will dissolve as the addition proceeds.
- After the addition is complete, continue stirring for 7 hours.
- Heat the reaction mixture to 70°C and reflux for 6-8 hours to ensure the completion of the reaction, yielding tris(2-chloroethyl)amine hydrochloride.^{[1][2]}
- Remove the excess thionyl chloride and DMF by rotary evaporation under reduced pressure to obtain the crude tris(2-chloroethyl)amine hydrochloride.

Step 2: Synthesis of Tris(2-aminoethyl)amine

- In a 1000 mL three-necked flask, dissolve the crude tris(2-chloroethyl)amine hydrochloride in 100 g of ethanol.
- To this solution, add 130 g of aqueous ammonia.
- Heat the mixture to 70°C and maintain a reflux for 7 hours with continuous stirring. The color of the reaction mixture will gradually darken.^[3]
- After the reaction is complete, remove the ethanol and excess ammonia by rotary evaporation to yield a viscous, dark brown residue.
- Dissolve the residue in 100 mL of absolute ethanol and cool the solution to precipitate ammonium chloride.
- Filter the mixture to remove the solid ammonium chloride and collect the filtrate.
- Adjust the pH of the filtrate to approximately 10 using sodium hydroxide.
- The resulting solution contains the crude **Triaminotriethylamine**.

Experimental Protocol: Purification

- The crude **Triaminotriethylamine** is purified by vacuum distillation.

- Collect the fraction that distills between 140°C and 150°C at a pressure of 5 kPa.[2][3] This fraction will be the purified **Triaminotriethylamine**. The reported yield for this procedure is approximately 92.3%.[3]

Characterization of Triaminotriethylamine

The identity and purity of the synthesized **Triaminotriethylamine** can be confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of TREN. The molecule has a C_3 symmetry, which simplifies its NMR spectra.

Table 1: Predicted NMR Spectral Data for **Triaminotriethylamine**

Nucleus	Chemical Shift (ppm)	Multiplicity	Assignment
^1H	~2.75	Triplet	-CH ₂ -NH ₂
^1H	~2.55	Triplet	-CH ₂ -N
^{13}C	~57	Singlet	-CH ₂ -N
^{13}C	~40	Singlet	-CH ₂ -NH ₂

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the TREN molecule. The spectrum will show characteristic absorption bands for the primary and tertiary amine groups.

Table 2: FTIR Spectral Data for **Triaminotriethylamine**

Wavenumber (cm ⁻¹)	Vibration Mode	Functional Group
3350 - 3250	N-H stretch (symmetric and asymmetric)	Primary Amine
2940 - 2830	C-H stretch	Alkane
1590	N-H bend (scissoring)	Primary Amine
1460	C-H bend	Alkane
1050	C-N stretch	Tertiary and Primary Amine

Mass Spectrometry (MS)

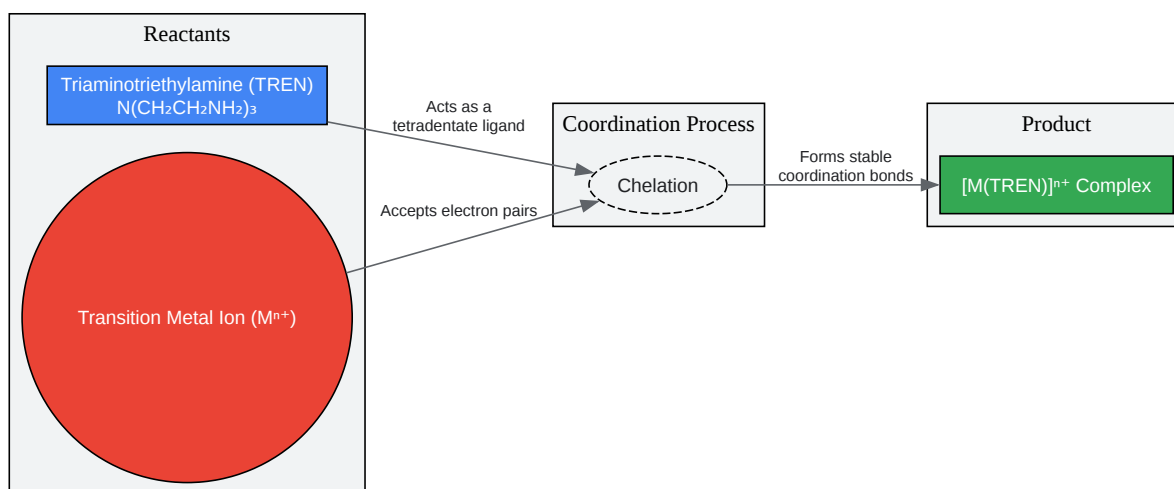
Mass spectrometry provides information about the molecular weight and fragmentation pattern of TREN. The molecular ion peak ($[M]^+$) is expected at m/z 146. Common fragmentation patterns for amines involve the loss of alkyl radicals adjacent to the nitrogen atom.

Table 3: Mass Spectrometry Data for **Triaminotriethylamine**

m/z	Proposed Fragment
146	$[N(CH_2CH_2NH_2)_3]^+$ (Molecular Ion)
116	$[M - CH_2NH_2]^+$
101	$[M - CH_2CH_2NH_2]^+$
72	$[N(CH_2CH_2)_2]^+$
44	$[CH_2CH_2NH_2]^+$
30	$[CH_2NH_2]^+$

Visualization of TREN's Core Functionality

Triaminotriethylamine's primary utility stems from its ability to act as a tripodal ligand, coordinating with a central metal ion. This interaction is fundamental to its applications in various fields.



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Caption: Workflow of TREN as a tripodal ligand forming a metal complex.

The diagram above illustrates the fundamental role of **Triaminotriethylamine** as a chelating agent. The four nitrogen atoms of TREN coordinate to a central metal ion, forming a stable, cage-like complex. This sequestration of metal ions is a key principle behind its use in areas such as catalysis and the development of metal-based drugs.

Applications in Research and Drug Development

The unique structural and coordination properties of **Triaminotriethylamine** have led to its use in several areas of scientific research and development:

- **Coordination Chemistry:** TREN is a classic tripodal ligand used to synthesize and study the properties of a wide range of metal complexes.^[4] These complexes are investigated for their magnetic, electronic, and catalytic properties.

- **Scaffold for Drug Development:** The TREN backbone can be functionalized to create more complex molecules with therapeutic or diagnostic applications. For example, derivatives of TREN have been explored as scaffolds for the assembly of triple helical collagen mimetic structures and in the development of MRI contrast agents.[5][6]
- **Materials Science:** TREN is used in the synthesis of polymers and metal-organic frameworks (MOFs). Its ability to crosslink and coordinate with metal centers is exploited to create materials with specific structural and functional properties.

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